Heptatriacontane, 5-methyl-

CAS No.: 110700-41-9

Cat. No.: VC19173958

Molecular Formula: C38H78

Molecular Weight: 535.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110700-41-9 |

|---|---|

| Molecular Formula | C38H78 |

| Molecular Weight | 535.0 g/mol |

| IUPAC Name | 5-methylheptatriacontane |

| Standard InChI | InChI=1S/C38H78/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-37-38(3)36-7-5-2/h38H,4-37H2,1-3H3 |

| Standard InChI Key | KTPVYUQVWGQPAT-UHFFFAOYSA-N |

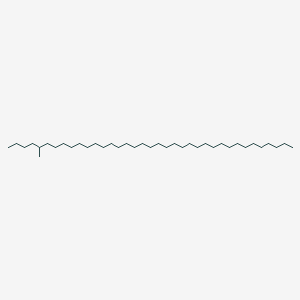

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-methylheptatriacontane, reflects its 37-carbon chain (heptatriacontane) with a methyl branch at carbon 5. Its structural formula is CH<sub>3</sub>(CH<sub>2</sub>)<sub>4</sub>CH(CH<sub>2</sub>)<sub>32</sub>CH<sub>3</sub>, confirmed via gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analyses . The InChIKey KTPVYUQVWGQPAT-UHFFFAOYSA-N provides a standardized identifier for databases .

Synthesis Pathways

Heptatriacontane, 5-methyl- is synthesized through:

-

Fischer-Tropsch Processes: Catalytic hydrogenation of carbon monoxide yields branched alkanes as byproducts.

-

Grignard Reactions: Sequential alkylation of ketones with organomagnesium reagents, followed by hydrogenation, enables precise control over branching .

-

Catalytic Dehydration-Hydrogenation: Bifunctional catalysts (e.g., Pt/Al<sub>2</sub>O<sub>3</sub>) convert biomass-derived ketones to alkanes at >97% selectivity .

Physicochemical Properties

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 795.25°C (1068.40 K) | |

| Melting Point | 229.87°C (503.02 K) | |

| Enthalpy of Formation (Δ<sub>f</sub>H°) | -832.93 kJ/mol | |

| LogP (Octanol-Water) | 14.93 |

The high logP value confirms extreme hydrophobicity, making it insoluble in polar solvents but miscible with hydrocarbons like hexane .

Spectroscopic Characteristics

-

GC Retention Indices:

These indices aid in identifying the compound in complex mixtures, such as insect cuticular hydrocarbons .

Biological Significance

Role in Insect Communication

Heptatriacontane, 5-methyl- is a key component of cuticular hydrocarbon (CHC) profiles in social insects like Linepithema humile (Argentine ants). Behavioral assays demonstrate its role in nestmate recognition:

-

Aggression Modulation: Adding synthetic 5-methylheptatriacontane to colony extracts increased aggression toward non-nestmates by 58% .

-

Homolog Correlation: Concentrations correlate with homologs (e.g., 15-methylpentatriacontane, r<sup>2</sup> = 0.863), suggesting shared biosynthetic pathways .

Cuticular Waterproofing

The compound’s long alkyl chain forms hydrophobic barriers in arthropod cuticles, reducing water loss and enhancing desiccation resistance .

Industrial Applications

Lubricants and Coatings

-

High-Temperature Stability: With a melting point >200°C, it serves as a lubricant additive in aerospace applications .

-

Hydrophobic Coatings: Thin films of 5-methylheptatriacontane improve moisture resistance in electronic components.

Fuel Additives

Branched alkanes like 5-methylheptatriacontane reduce soot formation in diesel engines by improving combustion efficiency .

Analytical Methods

Gas Chromatography (GC)

-

Column: HP-5 (30 m × 0.32 mm × 0.25 μm)

-

Detection: Flame ionization detector (FID) or mass spectrometer (MS) .

Mass Spectrometry (MS)

-

Fragmentation Pattern: Dominant peaks at m/z 535 (M<sup>+</sup>), 421 (C<sub>30</sub>H<sub>61</sub><sup>+</sup>), and 57 (C<sub>4</sub>H<sub>9</sub><sup>+</sup>) .

Challenges and Future Directions

Synthesis Optimization

Current yields via Fischer-Tropsch synthesis remain low (~38% for 19-methylheptatriacontane) . Advances in zeolite catalysts may improve selectivity .

Ecological Impact

Long-term persistence in ecosystems necessitates biodegradation studies. Preliminary data suggest microbial degradation via β-oxidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume